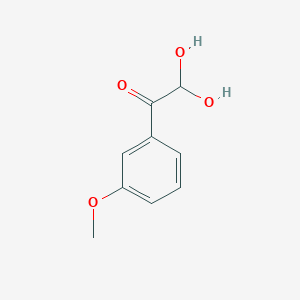

2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally influenced by the presence of the geminal diol functionality at the alpha position relative to the carbonyl group. Geminal diols are characterized by having two hydroxyl functional groups bound to the same carbon atom, creating a distinctive structural motif that significantly affects molecular stability and reactivity. The compound can be viewed as a hydrated form of 3-methoxyacetophenone, where water has formally added across the carbonyl bond to create the gem-diol structure.

Conformational analysis of related acetophenone derivatives has revealed that multiple stable conformers can exist due to rotation around key bonds and intramolecular hydrogen bonding interactions. Studies on similar compounds such as 4-hydroxy-3-methoxyacetophenone have demonstrated that molecular conformations are stabilized by intramolecular hydrogen bonding between hydroxyl and methoxy groups. In the case of this compound, the geminal diol functionality introduces additional complexity through potential intramolecular interactions between the two hydroxyl groups and the aromatic methoxy substituent.

The stability of geminal diols is generally dependent on the electronic environment surrounding the diol carbon. Research has shown that electron-withdrawing groups tend to stabilize the geminal diol form, while electron-donating groups favor the corresponding ketone or aldehyde form. The methoxyphenyl group in this compound provides a moderate electron-donating effect through resonance, which may influence the equilibrium between the hydrated and dehydrated forms. Computational studies on related systems suggest that the aromatic substitution pattern significantly affects the preferred conformational arrangements and relative energies of different rotamers.

X-ray Crystallographic Studies

While specific crystallographic data for this compound was not available in the current literature, related compounds provide valuable insights into the solid-state structures of similar geminal diol and acetophenone derivatives. Crystal structure analysis of 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone revealed important structural features that may be applicable to understanding the diol analog. The brominated compound crystallizes in the monoclinic space group P21/n with specific unit cell parameters including a = 7.0370 Å, b = 10.805 Å, and c = 13.871 Å.

The molecular structure is stabilized by intramolecular hydrogen bonding interactions, particularly O—H⋯O interactions between hydroxyl and methoxy groups, with a measured distance of 2.27 Å. Intermolecular C—H⋯O interactions connect molecules into two-dimensional arrays in the crystal lattice, while π–π stacking interactions provide additional stabilization with centroid-centroid distances of approximately 3.596 Å. These structural motifs are likely to be present in the geminal diol derivative as well, although the replacement of bromine atoms with hydroxyl groups would significantly alter the hydrogen bonding network and overall packing arrangement.

Crystal packing studies of related acetophenone derivatives have consistently shown the importance of hydrogen bonding in determining solid-state structures. The presence of multiple hydroxyl groups in this compound would be expected to create an extensive hydrogen bonding network, potentially leading to higher melting points and different crystal morphologies compared to the parent ketone. The methoxy group orientation and its participation in weak C—H⋯O interactions would also play a crucial role in determining the overall crystal structure and intermolecular packing efficiency.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of geminal diols presents unique challenges due to their dynamic equilibrium with the corresponding carbonyl compounds in solution. Infrared spectroscopy of related geminal diol systems has revealed characteristic absorption bands that can be used for identification purposes. The simplest geminal diol, methanediol, exhibits distinctive O—H stretching vibrations around 3,646 cm⁻¹, C—O—H bending modes at approximately 1,355 cm⁻¹, and C—O stretching vibrations in the range of 1,028-1,060 cm⁻¹.

For this compound, the infrared spectrum would be expected to show multiple O—H stretching bands due to the presence of two hydroxyl groups in different chemical environments. The aromatic C—H stretching modes would appear in the typical region around 3,000-3,100 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1,400-1,600 cm⁻¹ region. The methoxy group would contribute characteristic C—O stretching and C—H bending modes, and the overall fingerprint region would be complex due to the multiple functional groups present.

Nuclear magnetic resonance spectroscopy provides powerful tools for characterizing the structure and dynamics of geminal diols. The geminal carbon bearing the two hydroxyl groups would appear as a distinct signal in ¹³C nuclear magnetic resonance, typically downfield due to the deshielding effect of the oxygen atoms. ¹H nuclear magnetic resonance would show characteristic signals for the exchangeable hydroxyl protons, although these may be broadened due to rapid exchange with trace water or other protic solvents. The aromatic protons would appear in the expected aromatic region with coupling patterns determined by the substitution pattern on the benzene ring.

Ultraviolet-visible spectroscopy of the compound would be dominated by the aromatic chromophore, with the methoxy substitution affecting both the position and intensity of the absorption bands. Studies on related methylglyoxal geminal diol systems have shown that diol formation significantly affects the electronic absorption spectrum, with new transitions appearing and others disappearing upon hydration. The presence of the aromatic ring system would provide strong absorption in the ultraviolet region, while the geminal diol functionality might introduce subtle changes to the overall electronic structure and absorption characteristics.

Computational Chemistry Approaches (Density Functional Theory Calculations)

Density functional theory calculations have proven invaluable for understanding the structure, stability, and spectroscopic properties of geminal diols and related acetophenone derivatives. Computational studies using various functionals and basis sets have provided detailed insights into the conformational preferences, energetics, and spectroscopic characteristics of these compounds. The B3LYP functional with 6-31G* and 6-311+G** basis sets has been particularly successful in reproducing experimental vibrational frequencies and geometric parameters for acetophenone derivatives.

For this compound, density functional theory calculations would be expected to reveal multiple stable conformers arising from rotation around the aromatic-carbonyl bond and different orientations of the hydroxyl groups. The relative energies of these conformers would be influenced by intramolecular hydrogen bonding interactions and steric effects. Computational analysis of the frontier molecular orbitals would provide insights into the electronic structure and reactivity patterns, while natural population analysis could reveal charge distribution and potential sites for chemical modification.

Vibrational frequency calculations at the density functional theory level would enable detailed assignment of experimental infrared and Raman spectra through comparison of calculated and observed frequencies. The use of appropriate scaling factors for the calculated frequencies typically yields excellent agreement with experimental values, as demonstrated in studies of related compounds. Electronic structure calculations using time-dependent density functional theory methods would predict ultraviolet-visible absorption spectra and electronic transition energies, providing valuable support for experimental spectroscopic assignments.

The stability of the geminal diol form relative to the corresponding ketone could be assessed through thermodynamic calculations, including evaluation of the hydration equilibrium constant and associated free energy changes. Previous computational studies on simpler geminal diols have revealed that the stability is highly dependent on the electronic nature of the substituents, with electron-withdrawing groups favoring the diol form. Advanced computational approaches such as coupled-cluster methods could provide highly accurate energetic data for benchmarking density functional theory results and understanding the fundamental thermodynamics of diol formation and stability.

Properties

IUPAC Name |

2,2-dihydroxy-1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,9,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXUNLVBVNVHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725402 | |

| Record name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172965-47-7 | |

| Record name | 2,2-Dihydroxy-1-(3-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from Guaiacol Derivatives

Method Overview:

The most established route involves transforming guaiacol (2-methoxyphenol) into the target compound via acetylation and subsequent oxidation steps. This method leverages the phenolic hydroxyl group and the methoxy substituent for regioselective reactions.

- Acetylation of Guaiacol:

Guaiacol reacts with acetic acid or acetyl chloride in the presence of zinc chloride (ZnCl₂) at ambient conditions to form 1-(4-hydroxy-3-methoxyphenyl)ethanone.

Reaction conditions: Ambient temperature, presence of ZnCl₂ as catalyst, yields typically around 70-75%.

- Oxidation to Diol:

The phenolic hydroxyl group is then selectively oxidized using reagents such as bromine or hydrogen peroxide in acidic or basic media, converting the phenol to a dihydroxy derivative.

Research findings: Oxidation with bromine in acetic acid yields 1-(3,4-dihydroxyphenyl)ethanone with yields up to 80%, indicating high efficiency.

Data Table 1: Guaiacol-based Synthesis

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetylation | Acetic acid/acetyl chloride + ZnCl₂, RT | 70-75 | Regioselective acetylation at phenolic OH |

| Oxidation | Bromine in acetic acid | 80 | Selective dihydroxy formation |

Hydrolysis and Demethylation Strategies

- Starting from methylated phenols like anisole derivatives, demethylation using boron tribromide (BBr₃) or aluminum chloride (AlCl₃) facilitates the formation of phenolic hydroxyl groups, which are then oxidized.

- Demethylation with BBr₃ at low temperatures (−78°C to room temperature) yields phenolic intermediates with high purity.

- Subsequent oxidation with potassium permanganate (KMnO₄) or sodium periodate (NaIO₄) produces the dihydroxy compound.

Data Table 2: Demethylation and Oxidation

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Demethylation | BBr₃, −78°C to RT | 85 | High selectivity for methyl ether cleavage |

| Oxidation | KMnO₄, aqueous | 75 | Converts methyl groups to diols |

Alternative Synthetic Routes

a. Direct Acylation and Oxidation:

Some studies describe direct acylation of 3-methoxyphenol with acetic anhydride, followed by oxidation with oxidizing agents such as lead tetraacetate or hypervalent iodine reagents to generate the dihydroxy ketone.

b. Multi-step Synthesis via Phenylglyoxal:

- Phenylglyoxal derivatives react with phenolic compounds under reflux in glacial acetic acid, producing the target compound through condensation and oxidative steps.

- This approach is supported by literature on heterocyclic synthesis, with yields ranging from 60-75%.

- Using phenylglyoxal hydrate in acetic acid at reflux conditions yields the dihydroxy ketone with approximately 65-70% efficiency.

Data Table 3: Phenylglyoxal-mediated Synthesis

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation | Phenylglyoxal hydrate + phenol, acetic acid, reflux | 65-70 | Formation of dihydroxy ketone |

Summary of Key Research Findings

Notes on Reaction Conditions and Optimization

- Temperature Control: Many oxidation steps require careful temperature regulation (−78°C to 25°C) to prevent overoxidation or degradation.

- Catalysts: Zinc chloride and boron tribromide are frequently used for regioselective transformations.

- Purification: Recrystallization from water or ethanol-water mixtures is standard for isolating high-purity products.

- Yield Optimization: Excess reagents, controlled temperature, and reaction time adjustments improve yields.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. These functional groups can participate in hydrogen bonding, electron donation, and other interactions that influence the compound’s effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

(para-substituted analog)

- Structural distinction : The methoxy group is at the para position instead of meta.

- Synthetic utility : Used in microwave-assisted reactions with cyclic enamines to generate 1,2-dicarbonyl compounds .

1-(3-Methoxyphenyl)ethanone (non-hydroxylated analog)

- Structural distinction : Lacks the two hydroxyl groups adjacent to the ketone.

- Physical properties : Exists as an oil (cf. the solid-state target compound), highlighting how hydroxyl groups enhance crystallinity via hydrogen bonding .

- Biological role: Not directly associated with enzyme inhibition, unlike dihydroxy-substituted analogs (e.g., α-glucosidase inhibitors) .

2-Chloro-1-(3-hydroxyphenyl)ethanone

- Structural distinction : Replaces one hydroxyl group with chlorine.

- Reactivity : The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic substitutions compared to the dihydroxy compound .

1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone

Key observations :

- The target compound’s lower yield (47%) compared to simpler analogs (e.g., 84% for 1-(3-methoxyphenyl)ethanone) may stem from steric challenges or competing side reactions due to hydroxyl groups .

- Microwave-assisted synthesis (used for the para-substituted analog) offers faster reaction times but requires specialized equipment .

Physicochemical Properties

Key observations :

- Hydroxyl groups drastically increase melting points and polarity, influencing solubility in polar solvents .

- Alkoxy chains (e.g., hydroxypropoxy in ) improve aqueous solubility, which is critical for drug bioavailability .

Anticancer Activity

- Comparison with 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone: While the latter inhibits α-glucosidase (binding energy: −1.34 to −0.28), the target’s dihydroxy-methoxy motif may optimize interactions with kinase or protease targets .

Metabolic Stability

- Iloperidone metabolites: Derivatives like 1-[4-(3-hydroxypropoxy)-3-methoxyphenyl]ethanone undergo O-dealkylation, suggesting that hydroxylation patterns influence metabolic pathways and half-life .

Biological Activity

2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone, also known as a methoxy-substituted phenolic compound, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the compound's biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10O3

- CAS Number : 1201806-19-0

This compound features a methoxy group and two hydroxyl groups, which may contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The presence of hydroxyl groups is associated with the ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, compounds with similar structures have shown promising results in inhibiting growth in various cancer cell lines.

The mechanisms through which this compound exerts its effects include:

- Antioxidant Mechanism : The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Interaction : The compound may interact with specific cellular receptors or signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

A study investigated the anticancer properties of this compound by using various human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity at concentrations above 50 µM. The IC50 values for different cell lines were as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 42 |

| MCF-7 | 25 |

| HeLa | 30 |

These findings suggest that the compound has potential as an anticancer agent, particularly against breast and colon cancer cells.

Antioxidant Activity

In another study assessing antioxidant properties, the compound was tested using the DPPH radical scavenging assay. The results demonstrated a dose-dependent scavenging effect, with an IC50 value of approximately 60 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,2-Dihydroxy-1-(3-methoxyphenyl)ethanone?

- Answer : The compound can be synthesized via Cu(I)-catalyzed oxidation of α-hydroxy ketones. For example, 2-hydroxy-1-(3-methoxyphenyl)ethanone undergoes oxidation using a Cu(I)/TEMPO catalyst system in methanol at 40°C, yielding the target compound with 74% efficiency after purification . Alternative routes, such as the Hoesch reaction (used for structurally similar chloro-ethanones), involve acidic conditions (e.g., HCl) and elevated temperatures to facilitate cyclization . Key considerations include solvent choice, catalyst loading, and reaction time to optimize yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure (e.g., δ 7.63 ppm for aromatic protons, δ 195.5 ppm for the carbonyl carbon) .

- IR Spectroscopy : Peaks at 1687 cm⁻¹ (C=O stretch) and 3399 cm⁻¹ (O-H stretch) validate functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₉H₁₀O₅) .

- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) refines crystallographic data .

Advanced Research Questions

Q. How can researchers address data discrepancies in purity assessments during synthesis?

- Answer : Contradictions often arise from impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone, which can form during synthesis. Strategies include:

- Chromatographic Purification : Use column chromatography or HPLC to isolate the target compound.

- Batch Analysis : Compare multiple batches via GC-MS or NMR to identify consistent impurities (e.g., EFSA-controlled impurities <2% ).

- Process Optimization : Adjust washing steps or reaction stoichiometry to suppress side reactions .

Q. What computational tools and methods are suitable for modeling the reactivity of this compound?

- Answer :

- DFT Calculations : Predict reaction pathways (e.g., oxidation mechanisms) using Gaussian or ORCA software.

- Molecular Dynamics : Simulate solvent interactions using GROMACS to optimize reaction conditions.

- Crystallographic Software : WinGX or ORTEP-III generate 3D structural models from diffraction data, aiding in steric/electronic analysis .

Q. How can derivatives of this compound be designed for pharmacological applications?

- Answer :

- Structural Modifications : Introduce substituents (e.g., amino, halogen) at the phenyl ring or hydroxyl groups to enhance bioavailability. For example, diethylamino-methyl derivatives (as in related ethanones) show improved receptor binding .

- Structure-Activity Relationship (SAR) Studies : Test derivatives in vitro for enzyme inhibition (e.g., kinases) or receptor agonism.

- In Silico Screening : Use AutoDock to predict binding affinities to biological targets (e.g., COX-2) .

Methodological Considerations

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Source |

|---|---|---|

| Catalyst | Cu(I)/TEMPO | |

| Solvent | Methanol | |

| Temperature | 40°C | |

| Reaction Time | 12–24 hours | |

| Yield | 74% |

Table 2 : Common Impurities and Control Measures

| Impurity | Maximum Allowable % | Mitigation Strategy |

|---|---|---|

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | <2% | Enhanced washing steps |

Key Challenges and Future Directions

- Crystallization Issues : Hydroxyl groups may hinder crystal formation; use co-crystallization agents or low-temperature crystallization .

- Biological Activity Gaps : Limited data on pharmacokinetics; prioritize in vivo studies for derivatives .

- Scalability : Transition from batch to flow chemistry for large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.